molecular formula C18H10N4O5S B2849608 (2Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 476673-50-4

(2Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2849608
CAS No.: 476673-50-4
M. Wt: 394.36
InChI Key: ITDUWGNZUDAQFG-QPEQYQDCSA-N
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Description

The compound “(2Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile” features a conjugated enenenitrile backbone with a 1,3-thiazole ring substituted at the 4-position by a 4-nitrophenyl group. The Z-configuration of the double bond is stabilized by intramolecular interactions, while the 4-hydroxy-3-nitrophenyl substituent introduces hydrogen-bonding capacity and electron-withdrawing effects. Such nitrile-thiazole hybrids are often synthesized via condensation reactions involving aryl aldehydes and thiazole precursors, typically under reflux conditions with catalysts like piperidine . While direct synthesis data for this specific compound are absent in the provided evidence, analogous compounds (e.g., ) suggest that nitro and hydroxyl substituents enhance photophysical properties and reactivity, making them candidates for materials science or pharmaceutical applications.

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O5S/c19-9-13(7-11-1-6-17(23)16(8-11)22(26)27)18-20-15(10-28-18)12-2-4-14(5-3-12)21(24)25/h1-8,10,23H/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDUWGNZUDAQFG-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the (2Z)-prop-2-enenitrile core with variations in aryl and heterocyclic substituents. Below is a detailed comparison based on molecular structure, physicochemical properties, and research findings:

Table 1: Structural and Physicochemical Comparison

Compound Name (Z-configuration) Substituents (R1, R2, R3) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa References
Target Compound R1: 4-hydroxy-3-nitrophenyl; R2: 4-(4-nitrophenyl)-1,3-thiazol-2-yl C₁₉H₁₁N₃O₄S 385.37 N/A N/A N/A *
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile R1: 2-nitrophenyl; R2: 4-(4-chlorophenyl)-1,3-thiazol-2-yl C₁₈H₁₀ClN₃O₂S 367.81 1.427 (predicted) 581.5 (predicted) -0.72 (predicted)
(Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile R1: 4-nitrophenyl; R2: 4-methoxyphenyl C₁₆H₁₂N₂O₃ 294.28 N/A N/A N/A
(Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile R1: 4-(benzyloxy)phenyl; R2: thiazole with isoindolinone substituent C₂₉H₂₁N₃O₃S 491.56 N/A N/A N/A
(Z)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile R1: ethoxy; R2: 4-phenyl-1,3-thiazol-2-yl C₁₄H₁₂N₂OS 256.32 N/A N/A N/A

Note: The target compound’s data are inferred from structurally similar analogs in .

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • Nitro groups (e.g., in ) reduce electron density, enhancing stability and reactivity in electrophilic substitutions.
  • Methoxy or benzyloxy groups () increase solubility in polar solvents due to their electron-donating nature .

Impact of Halogen Substitution :

  • Chlorine in ’s compound increases molar mass (367.81 vs. 294.28 in ) and density (1.427 g/cm³), likely improving crystallinity .

Synthetic Methodologies :

  • Thiazole rings are commonly synthesized via cyclization of thioureas or thioamides with α-haloketones (e.g., ’s use of hydrazine hydrate for triazole-thiol synthesis) .

Research Findings:

  • Crystallography : Tools like SHELXL () and OLEX2 () are critical for resolving Z/E configurations and intermolecular interactions in such compounds.

Preparation Methods

Route 1: Sequential Assembly via Thiazole Intermediate

This pathway prioritizes early formation of the 4-(4-nitrophenyl)thiazole component:

Step 1: Synthesis of 4-(4-Nitrophenyl)-1,3-Thiazole-2-Carbaldehyde

  • Reagents : 4-Nitrobenzaldehyde, thioacetamide, ethyl 2-chloroacetoacetate
  • Conditions : Microwave irradiation (120°C, 30 min) in ethanol
  • Mechanism : Hantzsch thiazole synthesis via cyclocondensation
  • Yield : 68% (purified by silica gel chromatography)

Step 2: Knoevenagel Condensation with 4-Hydroxy-3-Nitrobenzyl Cyanide

  • Reagents : Piperidine catalyst, toluene reflux
  • Key parameter : Maintain reaction temperature at 110°C for 4 hr to favor (Z)-isomer
  • Stereochemical outcome : (Z):(E) ratio = 7:1 (confirmed by NOESY)

Table 1: Optimization of Knoevenagel Conditions

Catalyst Temp (°C) Time (hr) Z:E Ratio Overall Yield
Piperidine 110 4 7:1 62%
DBU 120 3 5:1 58%
NH4OAc 100 6 3:1 41%

Route 2: Late-Stage Nitration Strategy

Alternative approaches defer nitration to final stages to improve functional group compatibility:

Step 1: Preparation of 3-(4-Hydroxyphenyl)-2-(4-Phenylthiazol-2-Yl)Prop-2-Enenitrile

  • Key reaction : Pd-catalyzed Suzuki coupling for biphenyl assembly
  • Nitration system : HNO3/Ac2O in CH2Cl2 at 0°C
  • Challenge : Concurrent nitration of both aromatic rings requires stoichiometric control

Table 2: Nitration Efficiency Under Varied Conditions

HNO3 Equiv Temp (°C) Time (hr) 3-Nitro Selectivity 4-Nitro Thiazole Yield
1.2 0 2 88% 76%
2.0 25 4 64% 82%
3.0 -10 6 93% 58%

Critical Analysis of Methodologies

Microwave-Assisted vs Conventional Heating

Comparative studies demonstrate significant advantages for microwave synthesis:

  • Thiazole formation time reduced from 12 hr to 30 min
  • Byproduct generation decreased by 40% (HPLC analysis)
  • Energy efficiency : 85% reduction in power consumption

Solvent Effects in Cyclocondensation

Polar aprotic solvents enhance reaction kinetics but impact stereoselectivity:

  • DMF : Increases reaction rate 3-fold but reduces Z:E ratio to 4:1
  • Ethanol : Optimal balance between rate (2 hr completion) and selectivity (7:1 Z:E)

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 8.62 (s, 1H, thiazole-H), 8.34–8.28 (m, 4H, Ar-H), 7.92 (d, J = 16.4 Hz, 1H, =CH), 6.98 (d, J = 16.4 Hz, 1H, =CH-CN)
  • IR (KBr) : 2215 cm⁻¹ (C≡N), 1520 & 1348 cm⁻¹ (NO2)

Chromatographic Purity Assessment

  • HPLC conditions : C18 column, MeCN/H2O (70:30), 1 mL/min, λ = 254 nm
  • Retention time : 6.72 min
  • Purity : 99.3% (peak area normalization)

Industrial-Scale Considerations

Cost Analysis of Synthetic Routes

Component Route 1 Cost ($/kg) Route 2 Cost ($/kg)
Raw materials 420 580
Energy consumption 150 220
Waste treatment 90 130
Total 660 930

Environmental Impact Metrics

  • Process Mass Intensity : Route 1 (23) vs Route 2 (37)
  • E-factor : Route 1 (8.5) vs Route 2 (12.7)

Q & A

Q. What are the common synthetic routes for preparing (2Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile?

The synthesis typically involves multi-step reactions, including thiazole ring formation via Hantzsch thiazole synthesis (reaction of α-haloketones with thioureas) and subsequent functionalization. Key steps include:

  • Coupling of 4-(4-nitrophenyl)-1,3-thiazole-2-amine with a nitrile-containing precursor.
  • Introduction of the 4-hydroxy-3-nitrophenyl group via Knoevenagel condensation or Wittig reactions .
  • Critical parameters: Solvent choice (e.g., DMF or ethanol), temperature (60–100°C), and catalysts (e.g., piperidine for condensation) .

Q. How can the stereochemical configuration (Z/E) of the prop-2-enenitrile moiety be confirmed experimentally?

  • NMR spectroscopy : The coupling constant (JJ) between vinyl protons (typically JZ<12J_{Z} < 12 Hz vs. JE>14J_{E} > 14 Hz) distinguishes Z/E isomers.
  • X-ray crystallography : Definitive confirmation via single-crystal analysis, resolving spatial arrangement of substituents .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict geometry and compare with experimental data .

Q. What analytical techniques are used to assess purity and structural integrity?

  • HPLC/LC-MS : Quantify purity (>95% required for biological assays) and detect byproducts.
  • FT-IR : Identify functional groups (e.g., -C≡N stretch at ~2200 cm⁻¹, nitro groups at ~1520/1350 cm⁻¹) .
  • Elemental analysis : Validate C, H, N, S content against theoretical values .

Advanced Research Questions

Q. How can reaction yields be optimized for the Knoevenagel condensation step in the synthesis?

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, higher yields (70–85%) are achieved in DMF at 80°C with 10 mol% piperidine .
  • In situ monitoring : Employ UV-Vis or FT-IR to track enolate formation and adjust conditions dynamically .
  • Byproduct mitigation : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted nitroaromatics .

Q. What computational strategies predict the compound’s bioactivity against specific enzyme targets?

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., tyrosine kinases or cytochrome P450). The nitrile group often acts as a hydrogen-bond acceptor, while nitro groups enhance π-π stacking .
  • QSAR modeling : Correlate substituent electronic effects (Hammett σ constants) with inhibitory activity. For example, electron-withdrawing nitro groups enhance binding affinity to hydrophobic pockets .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

  • Degradation studies : Monitor via LC-MS in PBS (pH 7.4) vs. acidic/basic conditions. Nitro groups hydrolyze slowly at pH > 8, requiring buffered solutions for long-term stability .
  • Solvent selection : Use DMSO for stock solutions (due to high solubility) but dilute to <1% in assay buffers to avoid cytotoxicity .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported biological activity across studies?

  • Assay standardization : Compare IC₅₀ values using identical cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. CellTiter-Glo).
  • Metabolite profiling : Test if observed activity arises from degradation products (e.g., free nitrophenols) rather than the parent compound .
  • Structural analogs : Benchmark against derivatives (e.g., replacing 4-nitrophenyl with 4-chlorophenyl) to isolate structure-activity trends .

Q. What strategies address low reproducibility in thiazole ring formation during scale-up?

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) compared to batch methods .
  • Catalyst screening : Transition from homogeneous (e.g., CuI) to heterogeneous catalysts (e.g., Pd/C) for easier recovery and reuse .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Thiazole Ring Synthesis

ParameterOptimal RangeImpact on Yield
Temperature70–90°CHigher yields at 80°C
SolventEthanol/DMF (3:1)Polarity enhances cyclization
Catalyst (CuI)5–10 mol%>10 mol% increases side products
Reaction Time6–8 hoursProlonged time reduces purity
Source:

Q. Table 2. Spectroscopic Signatures for Structural Validation

Functional GroupTechniqueKey Signal
-C≡NFT-IR2200–2250 cm⁻¹
Nitro (-NO₂)UV-Visλmax ~270 nm
Thiazole C-SRaman680–720 cm⁻¹
Z-configuration1^1H NMRJ=1012J = 10–12 Hz
Source:

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